3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a dioxane ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is often purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to interact with sigma receptors, which are involved in several physiological processes, including pain perception and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone ethylene acetal: A structurally similar compound with a piperidine ring and an ethylene acetal group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
Uniqueness
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This phenyl group can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s binding affinity to various molecular targets .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)12-10-15-13(16-12)6-8-14-9-7-13/h1-5,12,14H,6-10H2 |
InChI Key |
FPQJPXVBJUYYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12OCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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